molecular formula C16H16BrNOS B4666455 N-(2-bromo-4,5-dimethylphenyl)-2-(phenylthio)acetamide

N-(2-bromo-4,5-dimethylphenyl)-2-(phenylthio)acetamide

Cat. No. B4666455
M. Wt: 350.3 g/mol
InChI Key: SXGSERUXHIMWGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4,5-dimethylphenyl)-2-(phenylthio)acetamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as Bromophenacylthioacetamide or BPAA, and its chemical formula is C16H15BrNOS.

Mechanism of Action

The mechanism of action of BPAA involves its binding to proteins through the formation of covalent bonds. The bromophenacyl group of BPAA undergoes a photochemical reaction upon exposure to ultraviolet light, leading to the formation of a highly reactive carbene intermediate. This intermediate then reacts with nearby amino acid residues in the protein, resulting in the formation of a covalent bond between BPAA and the protein.
Biochemical and Physiological Effects:
BPAA has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that it can inhibit the activity of certain enzymes, including acetylcholinesterase and carbonic anhydrase. Additionally, BPAA has been shown to induce cell death in cancer cells through the activation of apoptosis.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using BPAA in lab experiments is its ability to irreversibly bind to proteins, allowing for the identification of protein targets with high specificity. Additionally, BPAA is relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of using BPAA is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several potential future directions for research involving BPAA. One area of interest is the development of new photoaffinity labels based on the structure of BPAA. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BPAA and its potential applications in drug development. Finally, research is needed to evaluate the safety and toxicity of BPAA in various applications.

Scientific Research Applications

BPAA has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of interest is its use as a photoaffinity label for proteins. BPAA has a unique structure that allows it to bind irreversibly to proteins upon exposure to ultraviolet light. This property makes it an excellent tool for studying protein-protein interactions and identifying protein targets for drug development.

properties

IUPAC Name

N-(2-bromo-4,5-dimethylphenyl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNOS/c1-11-8-14(17)15(9-12(11)2)18-16(19)10-20-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGSERUXHIMWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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